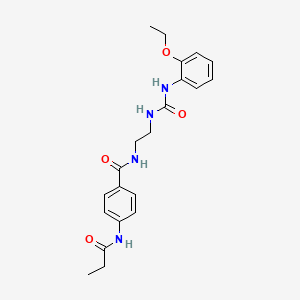

1-((2-氯苄基)磺酰基)-4-(甲磺酰基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various piperidine derivatives has been explored in the provided studies. In one approach, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another study reported the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as the solvent and triethylamine as the base . Additionally, O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under dynamic pH control, followed by substitution at the oxygen atom with various electrophiles .

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structures of these compounds. For instance, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol crystallizes in the monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation and the geometry around the sulfur atom being distorted from a regular tetrahedron . Similarly, the crystal structures of 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and related compounds have been determined, revealing chair conformations for the cyclohexyl and piperidine rings .

Chemical Reactions Analysis

The studies indicate that the synthesized piperidine derivatives can undergo further chemical reactions. For example, the O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were obtained by reacting the parent compound with different electrophiles . This suggests that the piperidine nucleus in these compounds can be modified to introduce various functional groups, potentially altering their chemical properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these piperidine derivatives are inferred from their synthesis and structural characterization. The antimicrobial activity of the synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives was evaluated, and some compounds showed significant potent activities against bacterial and fungal pathogens . The bioactivity of the O-substituted derivatives was also assessed, with some compounds exhibiting promising activity against enzymes such as butyrylcholinesterase . These findings suggest that the physical and chemical properties of these compounds are conducive to biological interactions, which could be further explored for potential therapeutic applications.

科学研究应用

化学合成与药物化学应用

1-((2-氯苄基)磺酰基)-4-(甲磺酰基)哌啶参与各种化学合成过程,并通过新型化合物的开发及其生物活性的研究在药物化学中发挥作用。虽然对该化合物的具体引用有限,但对密切相关的哌啶衍生物的研究提供了对类似化学结构在科学研究中的潜在应用和重要性的见解。

亲核试剂促进的环化:哌啶衍生物作为亲核试剂促进的炔烃-亚胺离子环化中的关键中间体,展示了哌啶结构在有机合成中构建复杂杂环化合物的效用 (Arnold et al., 2003).

抗菌活性:哌啶衍生物已被合成并评估了其对影响番茄 (Lycopersicon esculentum) 的病原体的抗菌活性。这表明基于哌啶的化合物有可能为农业科学和植物保护做出贡献 (Vinaya et al., 2009).

抗氧化和抗胆碱酯酶活性:磺酰基腙哌啶衍生物的合成及其抗氧化能力和抗胆碱酯酶活性的评估突出了哌啶化合物在治疗氧化应激相关疾病和神经退行性疾病中的治疗潜力 (Karaman et al., 2016).

细胞周期蛋白依赖性激酶抑制剂:涉及 β-哌啶基乙基硫醚的研究证明了哌啶衍生物在开发细胞周期蛋白依赖性激酶抑制剂中的效用,为癌症治疗和细胞周期调控提供了见解 (Griffin et al., 2006).

晶体结构研究:哌啶衍生物的合成和晶体学分析,例如 1-(甲苯-4-磺酰基)-哌啶-4-基-甲醇,有助于更深入地了解分子结构及其相互作用,这对于药物设计和材料科学至关重要 (Girish et al., 2008).

未来方向

属性

IUPAC Name |

1-[(2-chlorophenyl)methylsulfonyl]-4-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S2/c1-20(16,17)12-6-8-15(9-7-12)21(18,19)10-11-4-2-3-5-13(11)14/h2-5,12H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLSYWNCQVYEND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Chlorobenzyl)sulfonyl)-4-(methylsulfonyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B2519774.png)

![4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2519775.png)

![2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2519780.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)

![2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2519784.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B2519787.png)

![(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2519791.png)

![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)